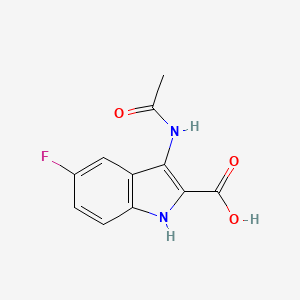

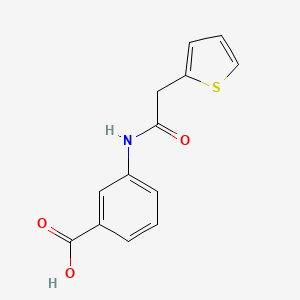

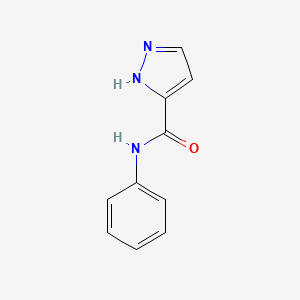

![molecular formula C11H7Cl2NO2 B1298442 4-[(3,5-二氯吡啶-2-基)氧基]苯酚 CAS No. 60075-03-8](/img/structure/B1298442.png)

4-[(3,5-二氯吡啶-2-基)氧基]苯酚

描述

The compound 4-[(3,5-Dichloropyridin-2-yl)oxy]phenol is a chemical entity that can be considered a pharmaceutical intermediate, as suggested by the synthesis of a related compound, 4-(2,4-Dichlorophenoxy)phenol . While the specific papers provided do not directly discuss 4-[(3,5-Dichloropyridin-2-yl)oxy]phenol, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of structurally related phenolic compounds.

Synthesis Analysis

The synthesis of related phenolic compounds often involves multi-step reactions including etherification, reduction, diazotization, and hydrolysis, as seen in the synthesis of 4-(2,4-Dichlorophenoxy)phenol . Other methods include condensation reactions to form Schiff bases , and oxidative polycondensation reactions in aqueous alkaline media using oxidants such as NaOCl . These methods could potentially be adapted for the synthesis of 4-[(3,5-Dichloropyridin-2-yl)oxy]phenol.

Molecular Structure Analysis

Molecular structure analysis of related compounds is typically performed using techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction . These techniques confirm the geometry, bond lengths, bond angles, and overall molecular conformation. For instance, the crystal structure of a related compound showed a nearly coplanar arrangement of benzene and pyridine rings . Similar analysis would be expected for 4-[(3,5-Dichloropyridin-2-yl)oxy]phenol.

Chemical Reactions Analysis

The chemical reactivity of phenolic compounds can be studied through their interactions with various reagents and conditions. For example, Schiff bases derived from phenolic compounds have been shown to exhibit antibacterial activities and urease inhibitory activity . Additionally, the interaction with DNA and anion recognition properties have been investigated using UV-Vis spectroscopy . These studies provide a foundation for understanding the potential chemical reactions of 4-[(3,5-Dichloropyridin-2-yl)oxy]phenol.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds, such as solubility, thermal stability, and luminescent properties, are characterized using techniques like TG-DTA, DSC, and fluorescence measurements . For example, the thermal stability of oligo-phenolic compounds was found to be higher than their monomeric counterparts . The luminescent properties of phenolic compounds can also be of interest, as seen in the study of 4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol . These properties would be relevant to the analysis of 4-[(3,5-Dichloropyridin-2-yl)oxy]phenol as well.

科学研究应用

抗菌特性

4-[(3,5-二氯吡啶-2-基)氧基]苯酚衍生物因其抗菌特性而受到探索。卡亚、比利奇和萨卡克(2006 年)合成了低聚-4-[(吡啶-3-基-亚甲基)氨基]苯酚,并研究了其对多种细菌(包括蜡状芽孢杆菌、单核细胞增生李斯特菌和大肠杆菌)的抗菌活性。他们的研究表明,这些化合物表现出显着的抗菌作用,表明在开发新的抗菌剂方面具有潜在应用 Kaya, Bilici, & Saçak, 2006。

环境毒理学

米哈洛维奇和马伊斯特雷克(2010 年)研究了氯酚(包括与 4-[(3,5-二氯吡啶-2-基)氧基]苯酚结构相关的化合物)对人淋巴细胞中 DNA 碱基氧化的影响。他们的研究结果表明,这些酚类化合物可导致 DNA 碱基发生严重的氧化损伤,突出了氯酚构成的环境和健康风险,以及了解其毒理学特征的重要性 Michałowicz & Majsterek, 2010。

电化学应用

阿马代利、萨米奥洛、巴蒂斯蒂和维利琴科(2011 年)使用电解臭氧和在 PbO2 阳极上的直接电解,研究了酚类化合物(如 4-氯苯酚和 4-硝基苯酚)的电氧化。此研究提供了对酚类化合物降解的高级氧化过程的见解,表明在废水处理和环境修复中具有潜在应用 Amadelli, Samiolo, Battisti, & Velichenko, 2011。

催化活性和聚合

萨卡、乌尊和恰格拉(2016 年)合成了并表征了基于 4-[2-(2,3-二氯苯氧基)乙氧基]取代化合物的 novel Co(II) 和 Fe(II) 酞菁,探索了它们在酚类化合物氧化中的催化活性。他们的研究突出了这些化合物在催化中的潜力,提供了一条通往危害较小的氧化产物的途径,并强调了 4-[(3,5-二氯吡啶-2-基)氧基]苯酚衍生物在化学合成中的多功能性 Saka, Uzun, & Caglar, 2016。

属性

IUPAC Name |

4-(3,5-dichloropyridin-2-yl)oxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c12-7-5-10(13)11(14-6-7)16-9-3-1-8(15)2-4-9/h1-6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFAJOGQUGZVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347379 | |

| Record name | 4-[(3,5-dichloropyridin-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3,5-Dichloropyridin-2-yl)oxy]phenol | |

CAS RN |

60075-03-8 | |

| Record name | 4-[(3,5-Dichloro-2-pyridinyl)oxy]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60075-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(3,5-dichloropyridin-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,5-DICHLORO-PYRIDIN-2-YLOXY)-PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

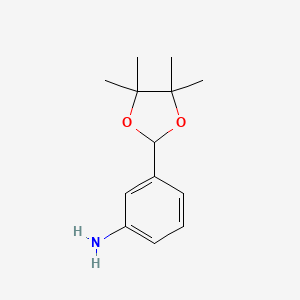

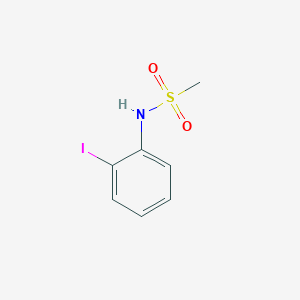

![7-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298365.png)

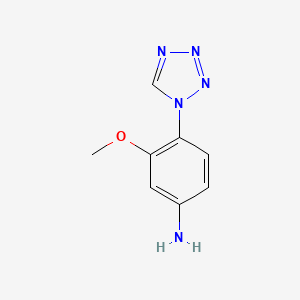

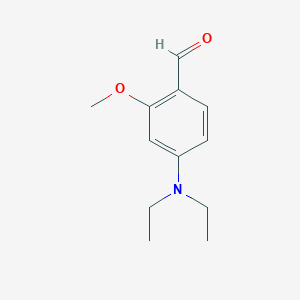

![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1298374.png)

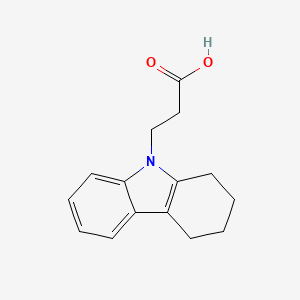

![(S)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B1298380.png)

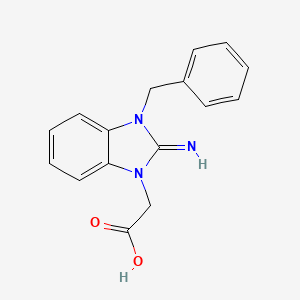

![6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298398.png)